![molecular formula C14H21NO4 B2665439 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid CAS No. 2378507-26-5](/img/structure/B2665439.png)
2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid
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Description
2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.325. The purity is usually 95%.
BenchChem offers high-quality 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of bicyclic structures derived from tartaric acid and α-amino acids, which share a structural resemblance to the compound , have been extensively explored. These structures are highlighted as conformationally constrained dipeptide isosteres, showcasing a strategy that involves the transformation of amino acids into corresponding N-benzylamino alcohols, followed by condensation and further chemical transformations to yield enantiopure diastereoisomers (Guarna et al., 1999).
Pharmacological Applications
In the realm of pharmacology, compounds containing the azabicyclo[3.2.1]octane skeleton have been synthesized and evaluated for their antibacterial activities. Notably, a series of 2-oxaisocephems with modifications at specific positions demonstrated potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, compared to third-generation cephalosporins (Tsubouchi et al., 1994).
Synthetic Routes to Bioactive Compounds
Further illustrating the versatility of this chemical framework, an asymmetric synthesis approach was employed to create the pentacyclic core of stemofoline, a process that underscores the potential of such structures in the synthesis of complex natural products (Burns et al., 2013).
Neuropharmacological Research
Moreover, the synthesis of monoamine reuptake inhibitor NS9544 acetate, featuring an 8-azabicyclo[3.2.1]oct-2-ene acetate framework, exemplifies the application of these structures in developing treatments for pain and other CNS disorders, highlighting the importance of such compounds in neuropharmacological research (Malmgren et al., 2011).
Conformationally Rigid Analogs
Additionally, the creation of conformationally rigid analogs of amino acids, such as 2-amino adipic acid containing an 8-azabicyclo[3.2.1]octane skeleton, showcases the potential for these compounds to serve as scaffolds for the development of novel peptidomimetics, further broadening their applicability in medicinal chemistry (Kubyshkin et al., 2009).
properties
IUPAC Name |
2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-10-4-5-11(15)7-9(6-10)8-12(16)17/h6,10-11H,4-5,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAJZIMCSCPKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid |
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